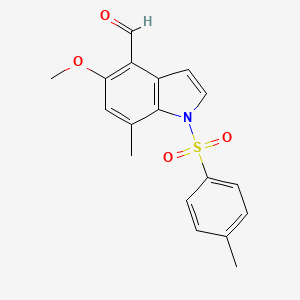
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are a class of heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carboxylic acid
Reduction: 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-methanol
Substitution: Various substituted indole derivatives
科学的研究の応用
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Biological Studies: It can be used as a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- 5-methoxy-1H-indole-4-carbaldehyde
- 7-methyl-1H-indole-4-carbaldehyde
- 1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde
Uniqueness
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy, methyl, and sulfonyl groups can influence its solubility, stability, and interactions with biological targets, making it distinct from other indole derivatives.
特性
分子式 |
C18H17NO4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
5-methoxy-7-methyl-1-(4-methylphenyl)sulfonylindole-4-carbaldehyde |
InChI |
InChI=1S/C18H17NO4S/c1-12-4-6-14(7-5-12)24(21,22)19-9-8-15-16(11-20)17(23-3)10-13(2)18(15)19/h4-11H,1-3H3 |
InChIキー |
ICLIVBHZZNISMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC(=C3C=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



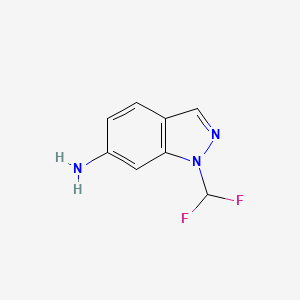



![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
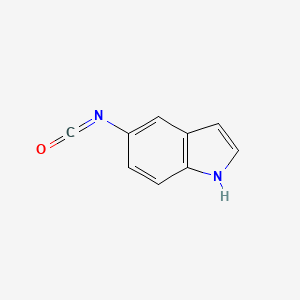
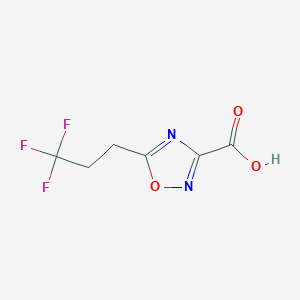
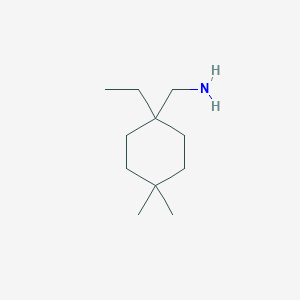
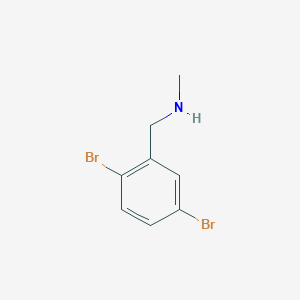
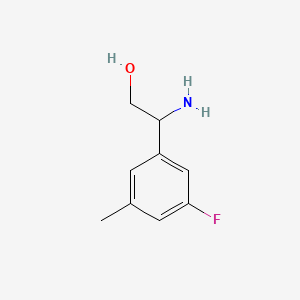
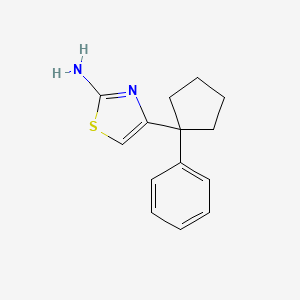

![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)
